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Compound of Interest

Compound Name: 2-(4-Methoxybenzoyl)oxazole

Cat. No.: B1324201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential synthesis of 2-(4-Methoxybenzoyl)oxazole. While direct experimental data for

this specific compound is limited in publicly available literature, this document consolidates

predicted data based on structurally related compounds and established chemical principles. It

serves as a foundational resource for researchers interested in the synthesis, characterization,

and potential applications of this and similar oxazole derivatives in drug discovery and

development. The oxazole core is a well-established pharmacophore, and its derivatives have

shown a wide range of biological activities.

Chemical Structure and Identifiers
2-(4-Methoxybenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring

substituted with a 4-methoxybenzoyl group at the 2-position.
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Identifier Value

IUPAC Name (4-methoxyphenyl)(oxazol-2-yl)methanone

CAS Number 898759-50-7

Molecular Formula C₁₁H₉NO₃

Molecular Weight 203.19 g/mol

SMILES COC1=CC=C(C=C1)C(=O)C2=NC=CO2

InChI
InChI=1S/C11H9NO3/c1-14-9-5-3-8(4-6-

9)10(13)11-12-6-7-15-11/h3-7H,1H3

Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(4-
Methoxybenzoyl)oxazole. These values are estimations based on computational models and

data from analogous compounds.

Property Predicted Value

Melting Point Not available

Boiling Point ~350-450 °C

LogP ~2.0-2.5

pKa (most basic) ~0.5-1.5 (for the oxazole nitrogen)

Solubility

Likely soluble in organic solvents like DMSO,

DMF, and chlorinated solvents. Poorly soluble in

water.

Spectroscopic Data (Predicted)
Direct experimental spectra for 2-(4-Methoxybenzoyl)oxazole are not readily available. The

following are predicted spectroscopic characteristics based on the analysis of structurally

similar compounds.
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¹H NMR Spectroscopy (Predicted)
The expected proton NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are

as follows:

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Methoxy (-OCH₃) 3.8 - 4.0 Singlet

Aromatic (H2', H6') 7.9 - 8.1 Doublet

Aromatic (H3', H5') 6.9 - 7.1 Doublet

Oxazole (H5) 7.8 - 8.0 Singlet or Doublet

Oxazole (H4) 7.2 - 7.4 Singlet or Doublet

¹³C NMR Spectroscopy (Predicted)
The expected carbon NMR chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) 180 - 185

Oxazole (C2) 158 - 162

Oxazole (C5) 128 - 132

Oxazole (C4) 140 - 145

Methoxy (-OCH₃) 55 - 56

Aromatic (C4') 163 - 165

Aromatic (C1') 128 - 130

Aromatic (C2', C6') 130 - 132

Aromatic (C3', C5') 113 - 115
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Infrared (IR) Spectroscopy (Predicted)
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (ketone) 1650 - 1680 Strong

C=N (oxazole) 1580 - 1620 Medium to Strong

C-O-C (ether & oxazole) 1250 - 1300 & 1020 - 1050 Strong

Aromatic C-H 3000 - 3100 Medium

Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and

the oxazole ring.

m/z Fragment Ion

203 [M]⁺

135 [CH₃OC₆H₄CO]⁺

107 [CH₃OC₆H₄]⁺

77 [C₆H₅]⁺

68 [C₃H₂NO]⁺ (oxazole ring fragment)

Synthesis Protocols
While a specific, optimized synthesis for 2-(4-Methoxybenzoyl)oxazole is not detailed in the

available literature, several established methods for the synthesis of 2-acyloxazoles can be

adapted.

Proposed Synthetic Pathway: Acylation of an
Organometallic Oxazole Reagent
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This approach involves the preparation of a 2-lithiooxazole or 2-(trimethylstannyl)oxazole

intermediate followed by acylation with 4-methoxybenzoyl chloride.

Oxazole

2-Lithiooxazole

1. Deprotonation

n-Butyllithium
(n-BuLi) 2-(4-Methoxybenzoyl)oxazole

2. Acylation

4-Methoxybenzoyl
chloride

2-(4-Methoxybenzoyl)oxazole

Biological Target
(e.g., Enzyme, Receptor)

Binding

Signaling Pathway

Modulation

Cellular Response
(e.g., Apoptosis, Inflammation)

Regulation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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